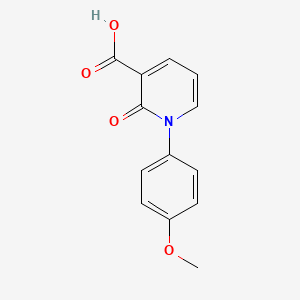
1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methacetin , is a chemical compound with the following molecular formula:
C9H11NO2
. It has a molecular weight of approximately 165.19 g/mol . Methacetin belongs to the dihydropyridine class of compounds.Preparation Methods
Synthetic Routes: Methacetin can be synthesized through various routes. One common method involves the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming reaction that utilizes organoboron reagents. In the case of methacetin, boron reagents are crucial for constructing the dihydropyridine ring system . The specific synthetic steps and conditions would depend on the chosen route.
Industrial Production: While there isn’t a specific industrial production method dedicated solely to methacetin, its synthesis can be adapted from laboratory-scale procedures. Large-scale production would likely involve optimizing reaction conditions, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Methacetin can undergo several types of reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the dihydropyridine ring.
Substitution: Substituents on the phenyl ring can be replaced. Common reagents include palladium catalysts, boron reagents (such as phenylboronic acid), and other functional group-specific reagents. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
Methacetin finds applications in various fields:
Medicine: It has been investigated for potential therapeutic effects due to its unique structure.
Biology: Researchers study its interactions with biological systems.
Chemistry: Its reactivity and versatility make it valuable for synthetic chemistry.
Industry: Methacetin derivatives may have industrial applications.
Mechanism of Action
The exact mechanism by which methacetin exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Methacetin’s uniqueness lies in its dihydropyridine core structure. Similar compounds include other dihydropyridines, such as 1-Adamantanecarboxylic acid, 4-methoxyphenyl ester . methacetin’s distinct properties set it apart.
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-18-10-6-4-9(5-7-10)14-8-2-3-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
HHGGZTNBLNVXSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


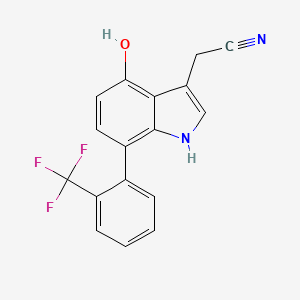

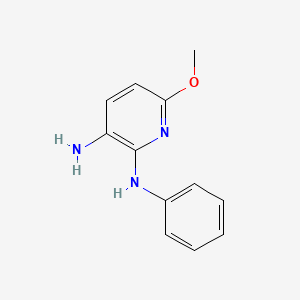
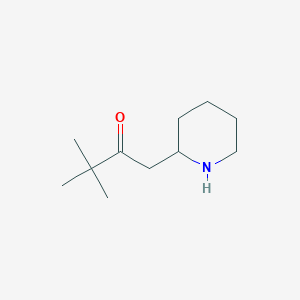
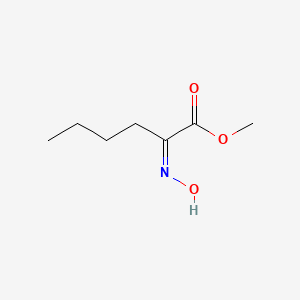
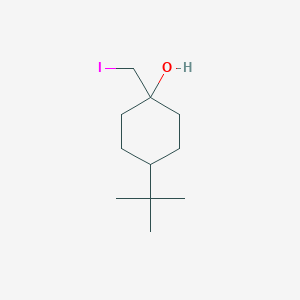
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
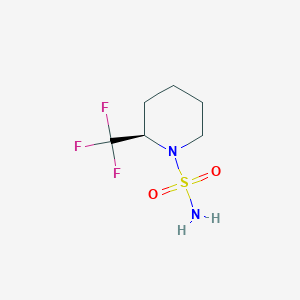
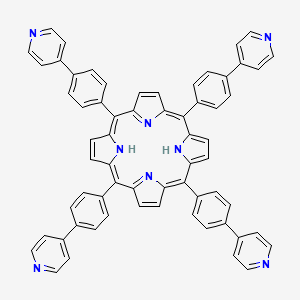



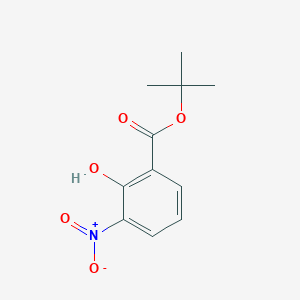
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)
